Cas no 886498-36-8 (2,4-Difluorocinnamyl bromide)

2,4-Difluorocinnamyl bromide 化学的及び物理的性質
名前と識別子
-
- 1-[(1E)-3-Bromo-1-propen-1-yl]-2,4-difluorobenzene
- 2,4-Difluorocinnamyl bromide
- 1-[(1E)-3-BROMOPROP-1-EN-1-YL]-2,4-DIFLUOROBENZENE
- AKOS015956580
- 886498-36-8
- 1-[(E)-3-bromoprop-1-enyl]-2,4-difluorobenzene
-
- MDL: MFCD04116060
- インチ: InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2/b2-1+
- InChIKey: FRLMGNPURKJXFV-OWOJBTEDSA-N
- ほほえんだ: C(=C\C1=C(C=C(C=C1)F)F)/CBr
計算された属性
- せいみつぶんしりょう: 231.96992Da
- どういたいしつりょう: 231.96992Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2,4-Difluorocinnamyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC302013-5g |
2,4-Difluorocinnamyl bromide |
886498-36-8 | 5g |
£154.00 | 2025-02-21 | ||
TRC | D106345-250mg |
2,4-Difluorocinnamyl bromide |
886498-36-8 | 250mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531584-1g |
(E)-1-(3-bromoprop-1-en-1-yl)-2,4-difluorobenzene |
886498-36-8 | 98% | 1g |
¥855.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531584-5g |
(E)-1-(3-bromoprop-1-en-1-yl)-2,4-difluorobenzene |
886498-36-8 | 98% | 5g |
¥2761.00 | 2024-04-26 | |
Apollo Scientific | PC302013-1g |
2,4-Difluorocinnamyl bromide |
886498-36-8 | 1g |
£55.00 | 2025-02-21 | ||
TRC | D106345-500mg |
2,4-Difluorocinnamyl bromide |
886498-36-8 | 500mg |
$ 195.00 | 2022-06-06 |
2,4-Difluorocinnamyl bromide 関連文献
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
2,4-Difluorocinnamyl bromideに関する追加情報
Introduction to 2,4-Difluorocinnamyl bromide (CAS No. 886498-36-8)
2,4-Difluorocinnamyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 886498-36-8, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of stilbene derivatives, characterized by its unique structural features that include two fluorine atoms substituting at the 2- and 4-positions of a cinnamyl backbone, which is further functionalized with a bromine atom at the terminal position. The presence of both fluorine and bromine substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 2,4-Difluorocinnamyl bromide is pivotal in understanding its reactivity and potential applications. The cinnamyl group, consisting of a phenyl ring linked to a vinyl group via an α,β-unsaturated bond, is known for its ability to participate in various chemical transformations such as Michael additions, cross-coupling reactions, and electrocyclization processes. The introduction of fluorine atoms at the 2- and 4-positions enhances the electrophilicity of the aromatic ring, facilitating its interaction with nucleophiles. Additionally, the bromine atom at the terminal position serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
In recent years, 2,4-Difluorocinnamyl bromide has been extensively explored in the development of pharmaceuticals due to its role as a key intermediate in constructing biologically active molecules. The fluorine atoms are particularly important in medicinal chemistry because they can influence metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties of drug candidates. For instance, fluoro-substituted compounds have been shown to exhibit improved bioavailability and resistance to enzymatic degradation. The synthesis of 2,4-Difluorocinnamyl bromide typically involves the bromination of a corresponding difluorocinnamol derivative or through palladium-catalyzed coupling reactions starting from simpler precursors.
One of the most compelling applications of 2,4-Difluorocinnamyl bromide is in the field of agrochemicals. Fluorinated aromatic compounds are widely used in crop protection agents due to their enhanced efficacy against pests and diseases while maintaining environmental safety. Researchers have leveraged the reactivity of 2,4-Difluorocinnamyl bromide to develop novel herbicides and fungicides that target specific enzymatic pathways in plants or microorganisms. The ability to introduce diverse functional groups via cross-coupling reactions allows for fine-tuning the biological activity of these compounds.
Furthermore, 886498-36-8 has found utility in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The conjugated system provided by the cinnamyl backbone combined with electron-withdrawing fluorine substituents makes this compound an excellent candidate for designing luminescent materials with tunable emission properties. Recent studies have demonstrated its incorporation into polymer matrices to enhance charge transport properties and improve device performance.
The pharmaceutical industry has also been keen on exploring 2,4-Difluorocinnamyl bromide as a building block for drug discovery programs targeting various therapeutic areas. For example, derivatives of this compound have been investigated for their potential antiviral and anticancer activities. The structural motif is reminiscent of natural products known for their bioactivity, prompting synthetic chemists to explore its derivatives through combinatorial chemistry approaches. Such libraries can be screened for compounds with desired pharmacological profiles using high-throughput screening techniques.
In terms of long-tail keywords, phrases such as "fluorinated cinnamyl intermediates," "brominated stilbene derivatives," and "pharmaceutical building blocks" are highly relevant when discussing 886498-36-8. These terms encapsulate its chemical nature and its broader significance in synthetic chemistry. Researchers often use these keywords when searching for literature or suppliers specializing in fluorinated aromatic compounds.
The chemical reactivity profile of 2,4-Difluorocinnamyl bromide makes it an indispensable tool in modern synthetic laboratories. Its ability to undergo selective transformations while maintaining structural integrity allows chemists to construct complex molecules with precision. For instance, it can be used to introduce fluoro-substituted aryl groups into larger scaffolds through Buchwald-Hartwig amination reactions or to extend conjugated systems for optoelectronic applications via Sonogashira coupling.
Recent advancements in green chemistry have also influenced how 886498-36-8 is synthesized and utilized. Researchers are increasingly adopting catalytic methods that minimize waste and energy consumption without compromising yield or purity. This aligns with global efforts to make chemical synthesis more sustainable while maintaining high standards of efficiency.
The commercial availability of high-purity grades ensures that researchers can reliably incorporate 2,4-Difluorocinnamyl bromide into their synthetic routes without encountering impurities that could hinder downstream applications. Suppliers specializing in fine chemicals often provide detailed specifications regarding physical properties such as melting point range (typically reported between 50°C–60°C), solubility profiles (soluble in organic solvents like THF or DCM), and analytical data including NMR spectra (¹H and ¹³C) along with mass spectrometry confirmation.
In conclusion, 886498-36-8 represents a versatile intermediate with broad applicability across multiple scientific disciplines including pharmaceuticals agrochemicals materials scienceand organic electronics. Its unique structural features make it an attractive candidate for further derivatization through well-established cross-coupling methodologies enabling access novel molecules with tailored functionalities. As research continuesto uncover new applications,this compound will undoubtedly remain integral part future chemical innovation pipelines worldwide.
886498-36-8 (2,4-Difluorocinnamyl bromide) 関連製品
- 2228724-51-2(3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol)
- 2358506-16-6(1-(Acetamidomethyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 2580096-61-1(rac-tert-butyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate)
- 2680879-02-9(benzyl N-1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ylcarbamate)
- 644970-78-5(Methyl 2-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]benzoate)
- 2307784-16-1((3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride)
- 920217-92-1(2-cyclohexyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one)
- 1021090-31-2(N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide)
- 1023537-45-2(1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one)
- 2228707-98-8((2-methyl-2H-indazol-3-yl)methyl sulfamate)




